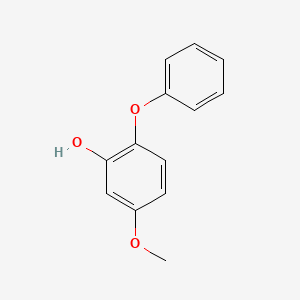![molecular formula C7H12N2O B13492309 8-Amino-6-azaspiro[3.4]octan-7-one](/img/structure/B13492309.png)
8-Amino-6-azaspiro[3.4]octan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-6-azaspiro[34]octan-7-one is a spirocyclic compound characterized by a unique structural framework that includes both an amino group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-6-azaspiro[3One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core, followed by amination reactions to introduce the amino group .
Industrial Production Methods: Industrial production methods for 8-Amino-6-azaspiro[3.4]octan-7-one often involve scalable synthetic routes that ensure high yield and purity. These methods may include optimized reaction conditions such as temperature control, use of catalysts, and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-6-azaspiro[3.4]octan-7-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-Amino-6-azaspiro[3.4]octan-7-one has found applications in several scientific domains:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 8-Amino-6-azaspiro[3.4]octan-7-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure provides rigidity and specificity in binding interactions. These properties enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
6-Azaspiro[3.4]octan-7-one: Shares the spirocyclic core but lacks the amino group.
(8S)-8-Amino-6-azaspiro[3.4]octan-5-one: Similar structure with a different position of the ketone group.
Uniqueness: 8-Amino-6-azaspiro[3.4]octan-7-one is unique due to the presence of both an amino group and a ketone functional group within the spirocyclic framework. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
8-amino-6-azaspiro[3.4]octan-7-one |
InChI |
InChI=1S/C7H12N2O/c8-5-6(10)9-4-7(5)2-1-3-7/h5H,1-4,8H2,(H,9,10) |
InChI Key |
XSYJJOOANBMISY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNC(=O)C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


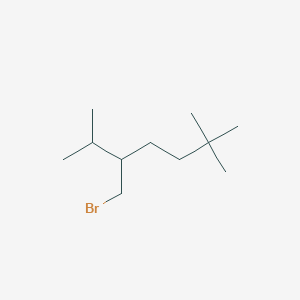
![4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers](/img/structure/B13492250.png)
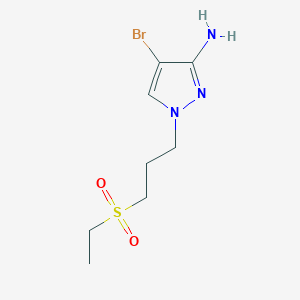
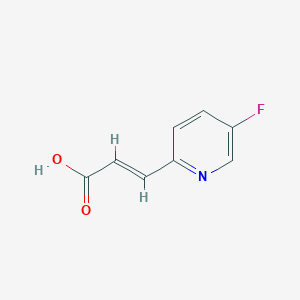
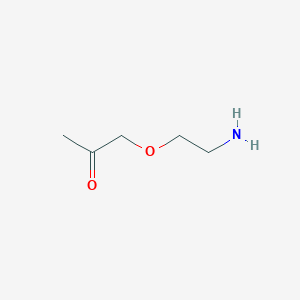
![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13492270.png)
![ethyl 1-(iodomethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492275.png)

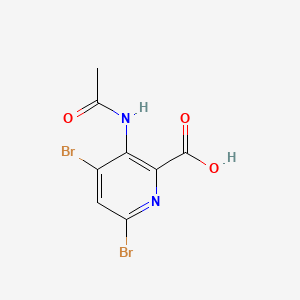
![1-{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine dihydrochloride](/img/structure/B13492300.png)
![N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13492301.png)
![1-[5-Bromo-2-(tetrahydrofuran-3-ylmethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13492315.png)

